An In-Depth Technical Guide to the Chemical Properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to the Chemical Properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the well-established principles of benzoxazine chemistry to project its synthesis, reactivity, spectral characteristics, and potential applications. The benzoxazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The introduction of chloro and nitro substituents on the benzene ring is expected to significantly modulate its electronic properties and biological profile. This guide aims to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising molecule.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring.[4] This core structure is found in a variety of natural products and synthetic molecules with diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][5] The versatility of the benzoxazine scaffold, coupled with its relative ease of synthesis and modification, makes it an attractive starting point for the development of novel therapeutic agents.[3]
The specific compound of interest, 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is a derivative with two key substituents on the aromatic ring. The chloro and nitro groups are both electron-withdrawing, which is anticipated to have a profound impact on the molecule's reactivity and potential biological interactions.
Proposed Synthesis of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Synthesis of the Precursor: 2-amino-4-chloro-5-nitrophenol
The precursor, 2-amino-4-chloro-5-nitrophenol, can be synthesized from 2-amino-4-chlorophenol through a nitration reaction.[5]
Experimental Protocol: Nitration of 2-amino-4-chlorophenol
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Acylation: Protect the amino group of 2-amino-4-chlorophenol by reacting it with acetic anhydride to form 2-acetamido-4-chlorophenol.[5]
-
Ring Closure: Induce ring closure of 2-acetamido-4-chlorophenol in the presence of a dehydrating agent to generate 5-chloro-2-methylbenzoxazole.[5]
-
Nitration: Perform a mixed acid (concentrated nitric acid and sulfuric acid) nitration on 5-chloro-2-methylbenzoxazole to yield 5-chloro-2-methyl-6-nitrobenzoxazole.[5] The concentration of nitric acid is a critical parameter in this step.[5]
-
Hydrolysis and Acidification: Subject the 5-chloro-2-methyl-6-nitrobenzoxazole to alkaline hydrolysis followed by acidification with an acid such as concentrated hydrochloric acid to yield the final precursor, 2-amino-4-chloro-5-nitrophenol.[5]
Cyclization to form 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
The final step in the proposed synthesis is the formation of the oxazine ring. This is typically achieved by reacting the aminophenol precursor with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.
Experimental Protocol: Cyclization of 2-amino-4-chloro-5-nitrophenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloro-5-nitrophenol in a suitable solvent such as ethanol or DMF.
-
Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl and the amino groups.
-
Addition of Electrophile: Slowly add 1,2-dibromoethane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic pathway for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Physicochemical Properties
While experimental data for the target compound is not available, we can estimate some of its key physicochemical properties based on its structure and data from similar compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C8H7ClN2O3 | From structure |
| Molecular Weight | 214.61 g/mol | From structure |
| Appearance | Likely a yellow or orange solid | Nitro-aromatic compounds are often colored |
| Melting Point | Expected to be relatively high | Crystalline solid with polar groups |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | Based on the polarity of the molecule |
| pKa | The N-H proton is expected to be weakly acidic | Similar to other N-H protons in related heterocycles |
Spectral Properties (Predicted)
The structural characterization of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine would rely on standard spectroscopic techniques. Below are the predicted key spectral features based on known data for substituted benzoxazines.[7][8][9][10]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.8 | s | - |
| H-8 | ~6.8 - 7.1 | s | - |
| N-H | Broad singlet, variable | br s | - |
| O-CH2 | ~4.2 - 4.5 | t | ~5-7 |
| N-CH2 | ~3.4 - 3.7 | t | ~5-7 |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | N/A |
| Aromatic C-Cl | ~120 - 125 |
| Aromatic C-NO2 | ~140 - 145 |
| Quaternary Aromatic Carbons | ~130 - 150 |
| Aromatic C-H | ~110 - 120 |
| O-CH2 | ~65 - 70 |
| N-CH2 | ~40 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11][12][13]
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Asymmetric NO2 Stretch | 1500 - 1550 | Strong |
| Symmetric NO2 Stretch | 1330 - 1370 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O-C Stretch | 1200 - 1250 | Strong |
| C-N Stretch | 1100 - 1150 | Medium |
| C-Cl Stretch | 700 - 800 | Medium |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 214 and 216 in a roughly 3:1 ratio due to the chlorine isotopes.
Chemical Reactivity
The chemical reactivity of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is largely dictated by the interplay of the electron-donating and electron-withdrawing groups on the benzoxazine ring system.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group will activate the aromatic ring towards nucleophilic aromatic substitution, potentially at the position ortho or para to the nitro group. The chloro group could be a target for displacement by strong nucleophiles under forcing conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[14] This transformation would provide access to the corresponding 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a valuable intermediate for further functionalization.
-
N-Alkylation/Acylation: The secondary amine in the oxazine ring is nucleophilic and can be expected to undergo reactions such as alkylation and acylation to introduce substituents at the N-4 position.
-
Electrophilic Aromatic Substitution: Due to the deactivating nature of the chloro and nitro groups, electrophilic aromatic substitution on the benzene ring is expected to be difficult and would require harsh reaction conditions.
Diagram of Key Reactions:
Caption: Predicted key reactions of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Potential Applications in Drug Discovery
The benzoxazine scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of chloro and nitro groups can enhance or modulate these activities.
-
Antimicrobial Agents: Many benzoxazine derivatives have shown potent antibacterial and antifungal properties.[3][4] The electron-withdrawing nature of the substituents may enhance interactions with microbial targets.
-
Anticancer Agents: Substituted benzoxazines have been investigated as potential anticancer agents.[1] The nitroaromatic moiety is a feature in some bioreductive anticancer drugs.
-
Enzyme Inhibitors: The rigid, heterocyclic structure of the benzoxazine core makes it a suitable scaffold for designing enzyme inhibitors.
-
CNS-active Agents: Certain benzoxazine derivatives have shown activity in the central nervous system, suggesting potential for the development of drugs for neurological disorders.
Safety and Handling
While a specific safety data sheet for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is not available, based on analogous compounds like 7-fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, it should be handled with care.[15] Nitroaromatic compounds can be toxic and potentially mutagenic. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, including a plausible synthetic route, expected spectral characteristics, and anticipated reactivity. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and related benzoxazine derivatives.
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